molecular formula C24H30N2O4 B12499119 Ethyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12499119
M. Wt: 410.5 g/mol
InChI Key: LZDSPTYMEISGFB-UHFFFAOYSA-N
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Description

ETHYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: is a complex organic compound that features a combination of functional groups, including an ethyl ester, a tert-butylbenzamido group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Intermediate: The initial step involves the reaction of 4-tert-butylbenzoic acid with an amine to form the benzamide intermediate. This reaction is typically carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Morpholine Ring: The benzamide intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring. This step may require a catalyst or specific reaction conditions to ensure high yield.

    Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ETHYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or amide functional groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

ETHYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:

    ETHYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: This compound features a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.

    ETHYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: The presence of a pyrrolidine ring in this compound also results in distinct reactivity and applications.

The uniqueness of ETHYL 5-(4-TERT-BUTYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 5-[(4-tert-butylbenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C24H30N2O4/c1-5-30-23(28)20-16-19(10-11-21(20)26-12-14-29-15-13-26)25-22(27)17-6-8-18(9-7-17)24(2,3)4/h6-11,16H,5,12-15H2,1-4H3,(H,25,27)

InChI Key

LZDSPTYMEISGFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)N3CCOCC3

Origin of Product

United States

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